4-Chloro-2-piperidin-1-yl-1,3-benzothiazole chemical structure and properties
4-Chloro-2-piperidin-1-yl-1,3-benzothiazole chemical structure and properties
An In-Depth Technical Guide to 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole: Structure, Properties, and Synthetic Strategies
Executive Summary
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore for designing novel therapeutic agents targeting conditions from cancer to neurodegenerative disorders.[2][3] This guide focuses on a specific, yet underexplored, derivative: 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole .
While direct literature on this exact molecule is sparse, this document serves as a technical primer for researchers by leveraging established principles of benzothiazole chemistry and structure-activity relationships. We will provide a predictive analysis of its physicochemical properties, propose a robust and logical synthetic pathway with detailed protocols, and explore its potential applications in drug discovery based on the known contributions of its constituent moieties. This guide is designed to be a foundational resource for scientists initiating research on this compound or related analogs.
The Benzothiazole Core: A Foundation for Drug Design
Benzothiazoles are bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[4][5] This fusion confers a rigid, planar structure with a unique distribution of electrons, making it an excellent bioisostere for other aromatic systems and a potent hydrogen bond acceptor. The inherent stability and synthetic tractability of the benzothiazole ring have made it a focal point for the development of drugs targeting a vast range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][6][7]
Molecular Profile of 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole
A thorough understanding of a molecule's structure and physicochemical properties is paramount for predicting its behavior in biological systems and for designing effective synthetic and purification strategies.
Chemical Structure and Nomenclature
The structure consists of a benzothiazole core chlorinated at the 4-position and substituted with a piperidine ring at the 2-position via a nitrogen-carbon bond.
Caption: Chemical structure of 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole.
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IUPAC Name: 4-chloro-2-(piperidin-1-yl)-1,3-benzothiazole
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CAS Number: Not assigned (as of early 2026)
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Molecular Formula: C₁₂H₁₃ClN₂S
Physicochemical Properties (Predictive Analysis)
The following properties are calculated based on the chemical structure and are crucial for guiding experimental design, from reaction setup to formulation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 252.77 g/mol | Influences diffusion rates and compliance with Lipinski's Rule of Five. |
| XLogP3 | 3.8 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits interactions with certain biological targets but can enhance membrane crossing. |
| Hydrogen Bond Acceptors | 2 (N atoms) | Allows for specific interactions with biological targets through hydrogen bonding. |
| Polar Surface Area | 28.17 Ų | Low PSA suggests good oral bioavailability and CNS penetration potential. |
| Rotatable Bonds | 1 | Low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity. |
Synthesis and Mechanistic Insights
A robust and reproducible synthetic route is critical for enabling further study. The proposed synthesis is based on well-established nucleophilic aromatic substitution chemistry on the benzothiazole core.
Retrosynthetic Analysis
The most logical disconnection is at the C2-N bond, identifying piperidine and a 2,4-dichloro-1,3-benzothiazole precursor as the key starting materials. This approach is favored due to the high reactivity of the C2 position in benzothiazoles towards nucleophilic attack.
Caption: Retrosynthetic analysis for the target compound.
Proposed Synthetic Protocol
This protocol details a standard procedure for the synthesis of 2-amino-substituted benzothiazoles.
Reaction Scheme: 2,4-Dichloro-1,3-benzothiazole + Piperidine → 4-Chloro-2-piperidin-1-yl-1,3-benzothiazole
Materials and Reagents:
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2,4-Dichloro-1,3-benzothiazole (1.0 eq)
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Piperidine (1.2 eq)
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Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
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Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent
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Ethyl acetate (EtOAc) for extraction
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-1,3-benzothiazole (1.0 eq) and the chosen solvent (e.g., Acetonitrile, 10 mL per mmol of substrate).
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Addition of Reagents: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. This is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.
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Nucleophilic Addition: Add piperidine (1.2 eq) to the stirring mixture. A slight excess of the amine ensures the complete consumption of the starting material.
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Heating: Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic base. Evaporate the solvent under reduced pressure.
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Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). The washes remove residual base and polar impurities.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
Purification and Characterization
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Purification: The crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired compound.
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Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques:
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¹H NMR: Expect characteristic signals for the three aromatic protons on the benzothiazole ring and three distinct sets of signals corresponding to the piperidine protons (α, β, and γ to the nitrogen).
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¹³C NMR: Expect signals for the 7 carbons of the benzothiazole core and the 5 carbons of the piperidine ring.
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Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass (253.77). The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) will be a key diagnostic feature.
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Infrared (IR) Spectroscopy: Key peaks would include aromatic C-H stretching, C=N stretching of the thiazole ring, and C-Cl stretching.[8][9]
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Caption: Proposed experimental workflow for synthesis and purification.
Potential Applications in Drug Discovery
The combination of the 4-chloro-benzothiazole core and the 2-piperidyl substituent suggests several promising avenues for therapeutic application.
The Role of the Pharmacophore
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Anticancer Activity: Many benzothiazole derivatives exhibit potent anticancer activity.[2] The scaffold can interact with various enzymatic targets, including kinases and DNA-related enzymes.
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Neurodegenerative Diseases: Compounds like Riluzole (a benzothiazole) are used to treat amyotrophic lateral sclerosis (ALS). The scaffold's ability to cross the blood-brain barrier makes it attractive for CNS targets.[4]
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Antimicrobial Properties: The benzothiazole nucleus is present in numerous compounds with demonstrated antibacterial and antifungal activity.[7][10]
The Contribution of Key Substituents
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2-Piperidine Group: The piperidine ring is a common moiety in CNS-active drugs and is often used to improve solubility, reduce toxicity, and modulate pharmacokinetic properties.[11] Its presence can enhance binding to specific receptors or enzymes. Related piperidinyl-benzimidazole compounds have shown promise as c-Myc inhibitors in cancer therapy.[12]
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4-Chloro Group: The chlorine atom at the 4-position significantly influences the electronic properties of the aromatic system. It is an electron-withdrawing group that can enhance the molecule's binding affinity through halogen bonding or by modulating the pKa of the heterocyclic system. It can also block a site of potential metabolism, thereby increasing the compound's half-life.
Conclusion and Future Directions
4-Chloro-2-piperidin-1-yl-1,3-benzothiazole represents a synthetically accessible molecule with a high potential for biological activity. This guide provides a comprehensive theoretical framework, from a plausible synthesis to a rationale for its potential therapeutic applications. The logical next steps for researchers are to execute the proposed synthesis, confirm the structure and purity of the compound, and initiate in vitro screening against a panel of relevant biological targets, such as cancer cell lines, microbial strains, or key enzymes involved in neurodegeneration. The insights gained from such studies will be invaluable in validating the predictions made in this guide and could uncover a novel lead compound for drug development.
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